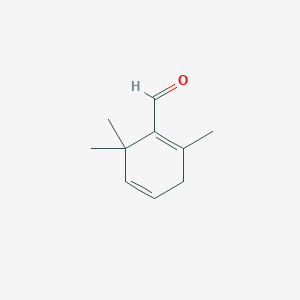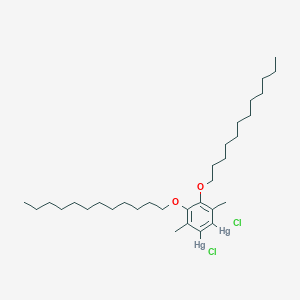![molecular formula C12H7F6N B070324 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole CAS No. 175136-60-4](/img/structure/B70324.png)
1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole
Übersicht
Beschreibung
“1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole” is a chemical compound with the CAS Number: 175136-60-4 and a molecular weight of 279.18 . It has a linear formula of C12H7F6N .
Synthesis Analysis
The synthesis of this compound has been explored in various studies. For instance, an enzyme-catalyzed efficient synthesis of (1R)- [3,5-bis (trifluoromethyl) phenyl] ethanol, a key intermediate for aprepitant, was achieved via enantioselective transesterification of racemic 1- [3,5-bis (trifluoromethyl) phenyl] ethanol using vinyl acetate as the acyl donor in the presence of Candida antarctica lipase-B .Molecular Structure Analysis
The molecular structure of “1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole” is characterized by a pyrrole ring substituted with a phenyl ring at both the positions 1 and 5 . The phenyl ring carries two trifluoromethyl groups at the 3 and 5 positions .Chemical Reactions Analysis
The compound has been involved in various chemical reactions. For instance, it has been used in the synthesis of 30 novel pyrazole derivatives, which showed potent growth inhibitory activity against planktonic Gram-positive bacteria .Physical And Chemical Properties Analysis
The compound is a solid at room temperature and has a melting point of 41-43°C . It has a molecular weight of 279.18 g/mol and a molecular formula of C12H7F6N .Wissenschaftliche Forschungsanwendungen
Production of Enantiomerically Enriched Intermediates
The optically active isomer of 3,5-bis(trifluoromethyl)phenyl ethanol (3,5-BTPE) has been used in the asymmetric production of enantiomerically enriched intermediates . This process involves the use of a whole-cell biocatalyst in a natural deep-eutectic solvent (NADES) containing reaction system under microaerobic condition .
Pharmaceutical Synthesis
The ®-[3,5-bis(trifluoromethyl)phenyl]ethanol (®-3,5-BTPE) isomer is used in the compounding of NK1 antagonists . On the other hand, (S)-3,5-BTPE is a crucial intermediate of a lipid-lowering agent .
Growth Inhibitors of Drug-Resistant Bacteria
3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives have been synthesized and found to be potent growth inhibitors of drug-resistant bacteria . These compounds are particularly effective against planktonic Gram-positive bacteria and MRSA persisters .
Biofilm Eradication
Some of these pyrazole derivatives are also potent against Staphylococcus aureus biofilms . They have minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .
Chemical Derivatization of Amino-Functionalized Model Surfaces
3,5-Bis(trifluoromethyl)phenyl isocyanate is used in the chemical derivatization of amino-functionalized model surfaces . This process involves the preparation of arylaminothiocarbonylpyridinium zwitterionic salts .
Promoting Organic Transformations
The 3,5-bis(trifluoromethyl)phenyl motif is used ubiquitously in H-bond catalysts to promote organic transformations .
Synthesis of N-1-Phenylethyl-3,5-Bis(trifluoromethyl)aniline
3,5-Bis(trifluoromethyl)aniline is used in the synthesis of N-1-phenylethyl-3,5-bis(trifluoromethyl)aniline via a titanium-catalyzed hydroamination reaction .
Synthesis of N,N′-Bis Thiourea Organocatalyst
3,5-Bis(trifluoromethyl)aniline is also used in the synthesis of N,N′-bis thiourea, an organocatalyst .
Wirkmechanismus
Target of Action
It’s known that the compound is used extensively in promoting organic transformations
Mode of Action
Compounds with the 3,5-bis(trifluoromethyl)phenyl motif are known to activate substrates and subsequently stabilize partially developing negative charges (eg, oxyanions) in the transition states employing explicit double hydrogen bonding .
Biochemical Pathways
It’s known that the compound is used in the bioreduction of 3,5-bis(trifluoromethyl)acetophenone (btap) under an oxygen-deficient environment .
Result of Action
It’s known that the compound displays excellent fluoride anion transport activity across artificial lipid bilayers .
Action Environment
The action of 1-[3,5-Bis(trifluoromethyl)phenyl]pyrrole can be influenced by environmental factors. For instance, the efficiency of its production via C. tropicalis 104 was enhanced by limiting the oxygen supply . Furthermore, when choline chloride:trehalose (ChCl:T, 1:1 molar ratio) was introduced into the reaction system for its versatility of increasing cell membrane permeability and declining BTAP cytotoxicity to biocatalyst, the yields were further increased .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F6N/c13-11(14,15)8-5-9(12(16,17)18)7-10(6-8)19-3-1-2-4-19/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSCRBOUGNMEKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00371186 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175136-60-4 | |
| Record name | 1-[3,5-bis(trifluoromethyl)phenyl]pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00371186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





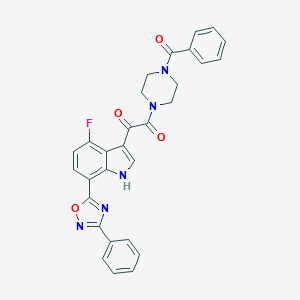
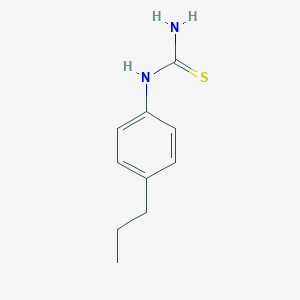

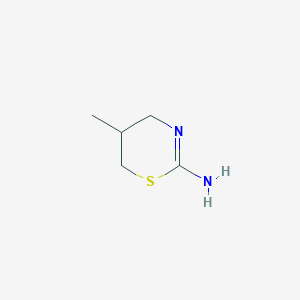
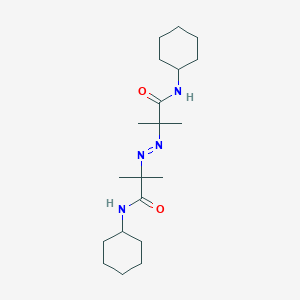
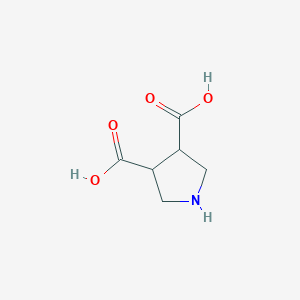

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B70262.png)
